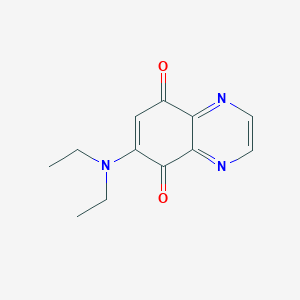![molecular formula C13H17N3O B11875235 1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one is a unique organic compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . This compound is known for its spirocyclic structure, which includes a phenyl group and a triazaspirodecane core. It is a metabolite of long-acting neuroleptic agents such as Fluspirilene and butyrophenone-type agents .
Preparation Methods
The synthesis of 1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one involves several steps. One common synthetic route includes the reaction of a phenylhydrazine derivative with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. As a metabolite of neuroleptic agents, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity and exerting its effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one can be compared with other similar compounds, such as:
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound has a similar structure but differs in the position of the nitrogen atoms within the spirocyclic core.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Another similar compound with slight variations in the spirocyclic structure.
The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-phenyl-1,2,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C13H17N3O/c17-12-10-15-16(11-4-2-1-3-5-11)13(12)6-8-14-9-7-13/h1-5,14-15H,6-10H2 |
InChI Key |
FVLIZHKBOBTAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(=O)CNN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


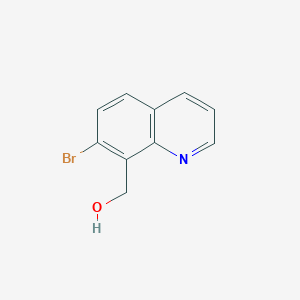

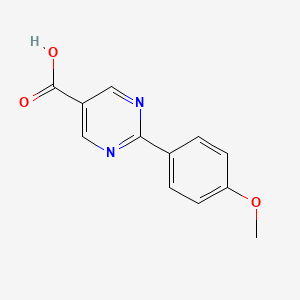
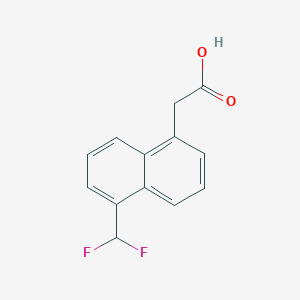
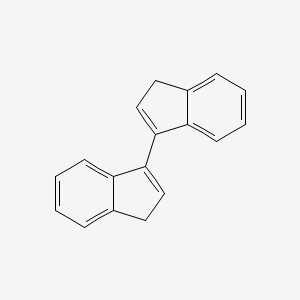


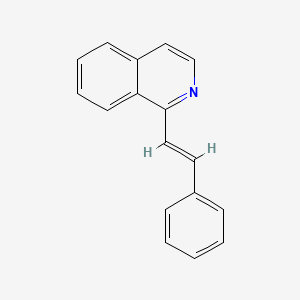
![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)


![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)

